1-(4-(2-Iodoethyl)phenyl)octan-1-one

Lipophilicity Physicochemical profiling HPLC method development

1-(4-(2-Iodoethyl)phenyl)octan-1-one (Fingolimod Impurity 52) is the critical ketone-containing electrophilic coupling partner in the patent-based fingolimod synthetic route. Unlike the fully reduced iodoethyl analog (CAS 162358-07-8), this compound retains the carbonyl group, enabling chemoselective NaBH₄ reduction and orthogonal reactivity unattainable with the reduced intermediate. Procure the ≥98% purity grade for unambiguous HPLC peak identification, ICH Q2(R1) method validation, and cGMP-compliant ANDA regulatory submissions. Full characterization (NMR, MS, HPLC) and optional USP/EP traceability ensure direct use in QC release testing of fingolimod HCl API.

Molecular Formula C16H23IO
Molecular Weight 358.26 g/mol
CAS No. 219307-01-4
Cat. No. B8786513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(2-Iodoethyl)phenyl)octan-1-one
CAS219307-01-4
Molecular FormulaC16H23IO
Molecular Weight358.26 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)C1=CC=C(C=C1)CCI
InChIInChI=1S/C16H23IO/c1-2-3-4-5-6-7-16(18)15-10-8-14(9-11-15)12-13-17/h8-11H,2-7,12-13H2,1H3
InChIKeyWMMCAHOQTAECRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(2-Iodoethyl)phenyl)octan-1-one (CAS 219307-01-4) – A Critical Fingolimod Process Intermediate for Procurement Specification


1-(4-(2-Iodoethyl)phenyl)octan-1-one (CAS 219307-01-4) is an aryl ketone bearing a para-iodoethyl substituent and an n-octanoyl chain (C₁₆H₂₃IO, MW 358.26 g/mol). It is primarily recognized as Fingolimod Impurity 52 [1], a key process-related intermediate in the synthetic route to the multiple sclerosis drug fingolimod (FTY720, Gilenya®) described in U.S. Patent 6,284,915 [2]. Unlike the fully reduced analog 1-(2-iodoethyl)-4-octylbenzene (CAS 162358-07-8), this compound retains the carbonyl group para to the octanoyl chain, which confers distinct physicochemical properties critical for chromatographic resolution and synthetic fate .

Why 1-(4-(2-Iodoethyl)phenyl)octan-1-one (CAS 219307-01-4) Cannot Be Substituted with Other Fingolimod Impurities


The fingolimod impurity landscape includes structurally similar iodoethyl-phenyl compounds such as 1-(2-iodoethyl)-4-octylbenzene (Impurity 29, CAS 162358-07-8) and 1-(2-iodoethyl)-2-octylbenzene (Impurity 8, CAS 162358-96-5). These analogs differ in the oxidation state at the benzylic position and the regiochemistry of the octyl chain, leading to measurable differences in LogP, polar surface area (PSA), and hydrogen-bond acceptor count that directly affect reversed-phase HPLC/UPLC retention times . In ANDA regulatory submissions, the FDA and ICH require impurity reference standards that exactly match the chemical identity of process-related impurities [1]. Substituting 1-(4-(2-iodoethyl)phenyl)octan-1-one with its reduced analog would compromise chromatographic peak identification, method validation, and quantitative accuracy during Quality Control release testing of fingolimod API [2].

Quantitative Differentiation Evidence for 1-(4-(2-Iodoethyl)phenyl)octan-1-one (CAS 219307-01-4)


LogP Reduction vs. Reduced Analog 1-(2-Iodoethyl)-4-octylbenzene

The ketone functional group in 1-(4-(2-iodoethyl)phenyl)octan-1-one (CAS 219307-01-4) significantly reduces calculated LogP compared to its fully reduced methylene analog 1-(2-iodoethyl)-4-octylbenzene (CAS 162358-07-8, Fingolimod Impurity 29) . The LogP difference of Δ ≈ 0.36–0.57 log units translates to a predicted ~2.3–3.7× lower octanol-water partition coefficient, which is sufficient to produce baseline-resolved peaks on a standard C18 reversed-phase column [1].

Lipophilicity Physicochemical profiling HPLC method development

Role as Key Intermediate in U.S. Patent 6,284,915 Fingolimod Synthesis Route

U.S. Patent 6,284,915 explicitly identifies 4′(2-iodoethyl)octanophenone—synonymous with 1-(4-(2-iodoethyl)phenyl)octan-1-one—as the direct reaction partner with diethyl acetamidomalonate in the presence of sodium hydride to form diethyl acetamido-2-(4-octanoylphenyl)ethyl malonate [1]. This step constitutes the critical carbon-carbon bond-forming reaction that establishes the fingolimod backbone. In contrast, the reduced analog 1-(2-iodoethyl)-4-octylbenzene is employed in an alternative patent route (U.S. Patent 5,604,229) that requires a different set of downstream transformations [2].

Fingolimod synthesis Process intermediate Patent route

Purity Specification and Vendor Characterization Data Availability

Commercially, 1-(4-(2-iodoethyl)phenyl)octan-1-one is available at two distinct purity tiers: ≥95% (AKSci, Bidepharm) and ≥98% (Chemscene, Leyan) . Critically, vendor characterization packages routinely include batch-specific NMR, HPLC, and GC data , and SynZeal explicitly offers traceability against USP/EP pharmacopeial standards for ANDA regulatory submissions [1]. In contrast, the reduced analog 1-(2-iodoethyl)-4-octylbenzene is typically offered only at 95% purity and is classified as a fingolimod intermediate rather than a characterized impurity reference standard.

Reference standard Purity specification ANDA submission

Hydrogen-Bond Acceptor Capacity and Chromatographic Resolution

The ketone oxygen in 1-(4-(2-iodoethyl)phenyl)octan-1-one provides a single hydrogen-bond acceptor (HBA = 1), whereas the reduced analog 1-(2-iodoethyl)-4-octylbenzene has zero H-bonding capacity (HBA = 0) . This structural difference is exploited in the validated RP-UPLC method published by Bellur Atici et al. (2022), where eight process-related fingolimod impurities (FINI imp A–H) were baseline-resolved on a Waters Acquity BEH C18 column (1.7 µm, 2.1 × 100 mm) using a gradient of ammonium formate buffer and acetonitrile [1]. The presence of a single hydrogen-bond acceptor in the ketone impurity reduces its retention time relative to nonpolar iodoethyl impurities lacking H-bond functionality.

RP-UPLC Impurity profiling Method validation

Procurement-Optimized Application Scenarios for 1-(4-(2-Iodoethyl)phenyl)octan-1-one (CAS 219307-01-4)


Reference Standard for Fingolimod ANDA Impurity Profiling by RP-UPLC

This compound serves as a process-related impurity reference standard for analytical method development, method validation (AMV), and Quality Control (QC) release testing of fingolimod hydrochloride API. The validated RP-UPLC method reported by Bellur Atici et al. (2022) achieves baseline resolution of eight process-related impurities (FINI imp A–H) that differ from the compendial impurities listed in USP/EP monographs. Procuring the ≥98% purity grade with full characterization data (NMR, MS, HPLC) ensures compliance with ICH Q2(R1) validation requirements for specificity, linearity, and accuracy . SynZeal offers optional traceability against USP or EP reference standards, enabling direct use in cGMP-compliant ANDA submission packages .

Key Synthetic Intermediate for the U.S. Patent 6,284,915 Fingolimod Manufacturing Route

Manufacturers of generic fingolimod hydrochloride who follow the U.S. Patent 6,284,915 route require 4′(2-iodoethyl)octanophenone as the direct electrophilic coupling partner with diethyl acetamidomalonate in the presence of NaH . The ketone oxidation state at the benzylic position is critical because it allows subsequent chemoselective NaBH₄ reduction of the ketone without affecting the malonate ester functionality. This orthogonal reactivity is not available when starting from the reduced iodoethyl intermediate (1-(2-iodoethyl)-4-octylbenzene), which would require a different synthetic strategy. Bulk procurement (100 g to kg scale) from vendors such as Bidepharm or Chemscene supports process development and pilot-scale manufacturing .

System Suitability Standard for Forced Degradation Studies of Fingolimod

In forced degradation studies (oxidative, thermal, photolytic, acid/base hydrolysis) required for ICH Q1A(R2) stability testing of fingolimod drug substance and drug product, the ketone impurity may arise as a degradation product from oxidation of the benzylic alcohol intermediate. Including 1-(4-(2-iodoethyl)phenyl)octan-1-one as a system suitability marker in stability-indicating UPLC methods enables confirmation of column performance and mobile phase integrity prior to each analytical run . Its distinct LogP (5.21) and retention time relative to fingolimod (RRT) must be established experimentally for each specific column and gradient system, and procurement of a characterized reference standard ensures batch-to-batch consistency across the stability program .

Precursor for Investigational Radiochemistry and Medicinal Chemistry

The presence of an iodine atom on a primary alkyl chain makes 1-(4-(2-iodoethyl)phenyl)octan-1-one a potential precursor for radioiodination chemistry (e.g., ¹²⁵I or ¹³¹I labeling) . The ketone functional group provides a spectroscopic handle (IR C=O stretch ~1680 cm⁻¹; ¹³C NMR carbonyl ~200 ppm) that facilitates reaction monitoring and product characterization. In medicinal chemistry campaigns exploring structure-activity relationships around the fingolimod pharmacophore, this compound can be diversified via Suzuki coupling, nucleophilic substitution, or reduction/oxidation sequences at the iodoethyl and ketone positions, respectively .

Quote Request

Request a Quote for 1-(4-(2-Iodoethyl)phenyl)octan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.